6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is a chemical compound with significant interest in various scientific fields. It is classified under the category of spirocyclic compounds, which are characterized by having two or more rings that share a single atom. The compound has the molecular formula and a molecular weight of 156.19 g/mol. The IUPAC name reflects its structural features, highlighting the presence of an amino group and a carboxylic acid group attached to a spirocyclic framework.
The compound has been assigned the CAS number 1170775-77-5, indicating its unique identity in chemical databases. Its structure can be represented using the SMILES notation: NC1(C(=O)O)CC2(CNC2)C1, which provides insights into its connectivity and functional groups .
The synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid can be achieved through various methods, often involving multi-step organic reactions. Key synthetic routes may include:
The molecular structure of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid features a unique spirocyclic arrangement, which contributes to its steric properties and reactivity. The compound contains:
The three-dimensional conformation of the molecule is important for its interaction with biological targets, influencing its pharmacological properties .
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid can participate in various chemical reactions, including:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or materials science.
The physical and chemical properties of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid include:
Relevant analyses may include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity assessments via chromatography methods .
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid has potential applications in:
The unique structural features may also lend themselves to applications in materials science or as ligands in coordination chemistry, although specific studies are required to explore these avenues fully .
The 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid framework (C~7~H~12~N~2~O~2~, MW 156.18 g/mol) represents a structurally unique class of spirocyclic compounds with significant implications in contemporary medicinal chemistry [3] [9]. This scaffold incorporates a central spiro[3.3]heptane system featuring two fused cyclopropane rings that converge at a single quaternary carbon atom, creating a three-dimensional architecture that confers exceptional rigidity and stereochemical stability. The strategic placement of amino and carboxylic acid functional groups at the C6 position transforms this scaffold into a conformationally restricted β-amino acid derivative, enabling precise spatial orientation for molecular interactions with biological targets [3].
The molecular geometry of this spirocyclic system significantly reduces conformational flexibility compared to linear chain amino acids, thereby decreasing the entropic penalty upon binding to therapeutic targets. This structural attribute is particularly valuable in protease inhibition and receptor modulation, where rigid scaffolds enhance binding affinity and selectivity. The inherent ring strain within the spiro[3.3]heptane system also influences its reactivity profile, making it a versatile synthetic intermediate for further functionalization [7] [9]. Chemical suppliers list this compound with purity specifications ≥95-97% and recommend storage under anhydrous, dark conditions at room temperature, reflecting its stability profile under controlled environments [3] [9].
Table 1: Structural Attributes of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid Compared to Conventional Bioisosteres
Structural Feature | 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Piperidine-4-carboxylic acid | Azetidine-3-carboxylic acid |
---|---|---|---|
Ring system | Bicyclic spiro[3.3]heptane | Monocyclic piperidine | Monocyclic azetidine |
Ring fusion | Orthogonal cyclopropane rings | Not applicable | Not applicable |
Fused ring size | Two 3-membered rings | Six-membered ring | Four-membered ring |
Nitrogen environment | Bridgehead tertiary amine | Secondary amine | Secondary amine |
Functional group orientation | Geminal amino/carboxyl at C6 | Vicinal positioning | Adjacent positioning |
Molecular rigidity | Extremely high (Fsp³=0.833) | Moderate | High |
Polar surface area (Ų) | 93 Ų | 49 Ų | 63 Ų |
The compound’s structural characteristics translate into distinct advantages for drug design applications. Its high fraction of sp³-hybridized carbon atoms (Fsp³ = 0.833) enhances three-dimensionality, improving solubility and reducing crystallization tendencies – critical factors in bioavailability optimization [3] [7]. The geminal arrangement of the amino and carboxylic acid functionalities mimics transition states in enzymatic reactions, particularly valuable for designing inhibitors of amino acid-processing enzymes. These properties have positioned spiro[3.3]heptane derivatives as privileged structures in developing targeted protein degraders (PROTACs), kinase inhibitors, and central nervous system (CNS) active compounds where precise spatial vectoring of pharmacophores determines biological activity [9] [10].
The systematic investigation of spiroheterocyclic pharmacophores traces its origins to mid-20th century natural product chemistry, with the discovery of spiro-containing alkaloids exhibiting pronounced biological activities. However, the specific development of synthetic spiro[3.3]heptane amino acids represents a modern innovation driven by advances in synthetic methodology and molecular design principles. The 2016 report of a Prins-type cyclization in aqueous sulfuric acid marked a watershed in efficient spiro[3.3]heptane synthesis, enabling the practical construction of 2-azaspiro[3.3]heptane derivatives previously inaccessible through conventional approaches [2]. This method established aqueous sulfuric acid as both catalyst and solvent, demonstrating remarkable functional group tolerance while producing amino alcohol building blocks essential for pharmaceutical applications [2].
Table 2: Key Historical Milestones in Spiro[3.3]heptane Amino Acid Development
Time Period | Development Milestone | Significance | Key References |
---|---|---|---|
Pre-2010 | Natural product isolation (spirocyclic alkaloids) | Revealed biological potential of spirocyclic architectures | Tetrahedron Lett. [2] |
2012-2014 | Early synthetic methods (multi-step routes) | Provided initial access to spiro[3.3]heptanes but with limitations | Chem. Commun. [2] |
2016 | Prins cyclization in aqueous H~2~SO~4~ | Efficient one-pot synthesis enabling diverse functionalization | Tetrahedron 57:3311 [2] |
2017-2019 | PROTAC applications exploration | Leveraged 3D rigidity for protein degradation platforms | ChemSpace [7] |
2020-Present | Commercial availability of building blocks | Accelerated drug discovery through accessible spirocyclic scaffolds | ChemicalBook [3] |
The structural evolution of these compounds reflects shifting paradigms in molecular design. Initial synthetic efforts focused on spiro[5.5]undecane systems, exemplified by 2-azaspiro[5.5]undecane-7-carboxylates investigated as γ-aminobutyric acid (GABA) uptake inhibitors in the 1980s-1990s [5]. These larger spirocyclic frameworks demonstrated promising neuropharmacological activity but faced challenges in synthetic accessibility and metabolic stability. The subsequent strategic downsizing to spiro[3.3]heptane systems addressed these limitations while retaining the essential three-dimensionality required for biological activity. This reduction in molecular size improved physicochemical properties, including reduced lipophilicity and enhanced aqueous solubility, without compromising the spatial distribution of functional groups [3] [7].
The commercial emergence of protected derivatives like 6-amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1363380-56-6, C~12~H~20~N~2~O~4~) after 2016 revolutionized medicinal chemistry workflows by providing gram-scale access to this scaffold [1] [7]. Suppliers offer this Boc-protected derivative at varying price points (e.g., $166-$1,352 per gram), reflecting differing purity grades and scales, with documentation confirming structural integrity through MFCD identifiers (MFCD20926180) [7]. The progressive cost reduction observed since its initial introduction demonstrates improved synthetic routes and increased adoption within drug discovery programs.
Table 3: Commercial Availability and Specifications of Key Spiro[3.3]heptane Derivatives
Compound Name | CAS Number | Molecular Formula | Purity | Price (USD) | Supplier Examples |
---|---|---|---|---|---|
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | 1170775-77-5 | C~7~H~12~N~2~O~2~ | 97% | $390/100mg | Synthonix, Chemenu |
6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid | 1363380-56-6 | C~12~H~20~N~2~O~4~ | 95-98% | $166-$574/100mg | Angene, BLD Pharmatech, Fluorochem |
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride | 1170461-72-9 | C~7~H~14~Cl~2~N~2~O~2~ | 97% | Not specified | Aladdin Scientific, Calibr |
The trajectory of spiro[3.3]heptane amino acid development exemplifies the broader transition in medicinal chemistry from planar aromatic systems toward saturated three-dimensional architectures. This shift, driven by the need to address challenging biological targets with greater precision, positions spirocyclic scaffolds as indispensable tools in modern drug discovery. The continuing innovation in synthetic methodologies ensures these structurally complex pharmacophores remain accessible for exploration across diverse therapeutic areas [2] [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7